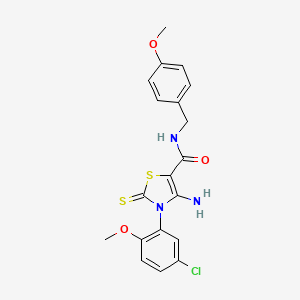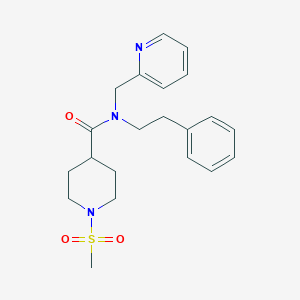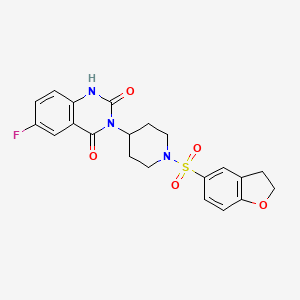![molecular formula C25H25N5O2S B3007798 3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 894995-34-7](/img/structure/B3007798.png)
3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyrimidin-5-one class, which is known for its potential biological activities. The specific structure of this compound suggests that it may have been synthesized to explore its chemical properties or for potential pharmacological activities.
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[4,3-a]pyrimidin-5-one derivatives typically involves the reaction of 2-thioxopyrimidin-4(3H)ones with various reagents to yield triazolopyrimidines with good yield . The synthesis of such compounds is often driven by the interest in their biological activities, such as antitumor properties . Although the exact synthesis of the compound is not detailed in the provided papers, it likely follows a similar multi-step synthetic route involving the formation of a triazolopyrimidine core followed by subsequent functionalization.
Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by a fused triazole and pyrimidine ring system. The presence of a benzylpiperidinyl group and a phenyl group in the compound suggests a complex molecular architecture that could be crucial for its binding to biological targets. The structural features of these compounds are typically confirmed using spectroscopic methods such as IR, 1H-NMR, and 13C-NMR .
Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions, including substitution reactions with different reagents such as benzenediazonium chloride, nitrous acid, acetyl chloride, and chloroacetyl chloride to yield a range of substitution products . These reactions are important for modifying the chemical structure and, potentially, the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidines and their derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The specific properties of the compound would need to be determined experimentally, but it can be inferred that the benzylpiperidinyl and phenyl groups may increase its hydrophobic character, potentially affecting its solubility in aqueous solutions.
Applications De Recherche Scientifique
Synthetic Routes and Derivatives
Compounds similar to the one have been synthesized through various routes, contributing to the field of synthetic chemistry. For instance, Hassneen and Abdallah (2003) explored new routes to synthesize derivatives like Pyridino[2,3-d]pyrimidin-4-one and Pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one, emphasizing the versatility of these compounds in creating a broad range of heterocyclic compounds with potential biological activities Hassneen & Abdallah, 2003.
Biological Activities and Potential Applications
The structural motifs present in these compounds have shown promise in biological applications, such as antimicrobial and antitumor activities. For example, a study by Mabkhot et al. (2016) synthesized new derivatives incorporating thiophene moiety and evaluated their antibacterial and antifungal activities, with some compounds showing potent activities against specific pathogens Mabkhot et al., 2016.
Another research by Farghaly and Edrees (2017) delved into the synthesis of derivatives with potential antitumor activity, highlighting the significance of these compounds in developing new therapeutic agents against cancer Farghaly & Edrees, 2017.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials , and 1,2,4-triazolo[4,3-a]quinoxalines , have been studied for their interactions with various biological targets
Mode of Action
For instance, some [1,2,3]triazolo[4,5-d]pyrimidine derivatives can induce apoptosis in cancer cells through the mitochondrial pathway . This involves a decrease in the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of Bcl-2 and Mcl-1 .
Biochemical Pathways
For instance, some [1,2,3]triazolo[4,5-d]pyrimidine derivatives can affect the mitochondrial pathway in cancer cells .
Pharmacokinetics
Pharmacokinetic studies have been performed on similar compounds . These studies can provide insights into the bioavailability of the compound and its potential as a drug candidate.
Result of Action
For instance, some [1,2,3]triazolo[4,5-d]pyrimidine derivatives can induce apoptosis in cancer cells .
Propriétés
IUPAC Name |
3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2S/c31-22-16-21(20-9-5-2-6-10-20)30-24(26-22)27-28-25(30)33-17-23(32)29-13-11-19(12-14-29)15-18-7-3-1-4-8-18/h1-10,16,19H,11-15,17H2,(H,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDSTDAXKRSOMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NN=C4N3C(=CC(=O)N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]but-2-enamide](/img/structure/B3007716.png)


![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3007724.png)

![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B3007728.png)
![5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B3007729.png)
![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea](/img/structure/B3007731.png)
![N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3007734.png)

![1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3007736.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)